3-(Benzyloxy)benzenethiol
Overview
Description
Mechanism of Action
Target of Action
3-(Benzyloxy)benzenethiol is a key intermediate in the synthesis of various pharmaceutical drugs . It is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
In the SM coupling reaction, this compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a crucial role in the sm coupling reaction, which is a key process in the synthesis of various pharmaceutical drugs .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of a wide range of complex organic compounds, including pharmaceutical drugs .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemical reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Benzyloxy)benzenethiol can be synthesized through various methods. One common method involves the reaction of benzyl bromide with magnesium to form a Grignard reagent, which then reacts with sulfur chloride to yield this compound . Another method involves reacting bis-(3-phenyl)disulfide with a benzyl halide, followed by reduction of the obtained bis-(3-benzyloxyphenyl)disulfide .
Industrial Production Methods: Industrial production of this compound often involves the diazotization of substituted or unsubstituted aniline derivatives, followed by reaction with sulfur-containing reagents . This method is efficient, economical, and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)benzenethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: The thiol group can participate in nucleophilic substitution reactions, often using halogenated reagents.
Major Products: The major products formed from these reactions include benzoic acids (from oxidation), reduced thiol derivatives (from reduction), and various substituted benzene derivatives (from substitution reactions) .
Scientific Research Applications
3-(Benzyloxy)benzenethiol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and in the preparation of other complex molecules.
Biology: The compound has been studied for its potential immunosuppressive properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those with immunosuppressive effects
Biological Activity
3-(Benzyloxy)benzenethiol, also known by its CAS number 431878-96-5, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound consists of a benzene ring substituted with a benzyloxy group and a thiol (-SH) group. Its chemical structure can be represented as follows:
This structure is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular components, including proteins and enzymes. Key mechanisms include:
- Antioxidant Activity : The thiol group can donate electrons, neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
- Enzyme Inhibition : This compound may inhibit certain enzymes involved in cell signaling pathways, particularly kinases that regulate cellular proliferation and apoptosis.
- Modulation of Gene Expression : By interacting with transcription factors, it can alter the expression of genes associated with cell survival and growth.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related thiols can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
Table 1: Antimicrobial Efficacy of Related Compounds
Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
This compound | Candida albicans | 128 µg/mL |
Cytotoxicity and Anticancer Potential
Studies have demonstrated that thiol compounds can exhibit cytotoxic effects on cancer cells. In vitro assays have shown that this compound induces apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis markers, suggesting potential use as an anticancer agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic properties include:
- Absorption : Rapidly absorbed through cell membranes due to its lipophilic nature.
- Distribution : Distributed widely in tissues, with a preference for liver and kidney due to high blood flow.
- Metabolism : Metabolized primarily via conjugation reactions involving sulfation or glucuronidation.
- Excretion : Primarily excreted via urine as metabolites.
Properties
IUPAC Name |
3-phenylmethoxybenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDKMWKLTPCOOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647871 | |
Record name | 3-(Benzyloxy)benzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431878-96-5 | |
Record name | 3-(Benzyloxy)benzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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